molecular formula C34H28N6O2S2 B2710775 2-[[5-[2-(5-Phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone CAS No. 500267-67-4

2-[[5-[2-(5-Phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone

Cat. No. B2710775
CAS RN: 500267-67-4
M. Wt: 616.76
InChI Key: INNXXDOPJKXCFF-UHFFFAOYSA-N
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Description

Triazoles are a class of five-membered heterocyclic compounds containing two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .


Synthesis Analysis

Triazoles can be synthesized through a variety of methods. One common method involves the reaction of diazonium salts with isocyanides under certain conditions . Another method involves the reaction of esters and amines under neutral conditions .


Molecular Structure Analysis

Triazoles exist in two tautomeric forms, 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings .


Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions due to the presence of multiple reactive sites. For example, they can participate in Diels-Alder reactions .


Physical And Chemical Properties Analysis

Triazoles are generally stable compounds. Their physical and chemical properties can vary widely depending on the specific substituents attached to the triazole ring .

Scientific Research Applications

Synthesis and Antibacterial Activity

Research has focused on the synthesis of compounds with structures related to the chemical , demonstrating significant antimicrobial and antibacterial effects. For instance, novel structures derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole have shown potent and selective activities against the gastric pathogen Helicobacter pylori, with prototype carbamates exhibiting low minimal inhibition concentrations (MIC) against various clinically relevant H. pylori strains, including those resistant to metronidazole or clarithromycin or both (Carcanague et al., 2002). Similarly, the synthesis of heteroarylthioquinoline derivatives and their evaluation against Mycobacterium tuberculosis H37Rv (MTB) have identified compounds with MIC values as low as 3.2 and 3.5 µM, indicating significant antituberculosis potential without toxic effects on mouse fibroblast cell lines (Chitra et al., 2011).

Synthesis and Surface Activity

The synthesis of 1,2,4-triazole derivatives has been found effective in producing biologically active heterocycles with antimicrobial activity and potential as surface active agents. These compounds have been synthesized from precursors like sodium 1-(4-amino-5-mercapto-4 H -[1,2,4] triazol-3-yl) and heptadecane-1-sulfonate, demonstrating a wide range of antimicrobial activity against bacterial and fungal strains (El-Sayed, 2006).

Mechanism of Action

The mechanism of action of triazole compounds often involves binding to various enzymes and receptors in biological systems, thus exhibiting a wide range of biological activities .

Future Directions

Triazoles continue to be an area of active research due to their wide range of biological activities. Future directions may include the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs based on the triazole scaffold .

properties

IUPAC Name

2-[[5-[2-(5-phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28N6O2S2/c41-29(25-13-5-1-6-14-25)23-43-33-37-35-31(39(33)27-17-9-3-10-18-27)21-22-32-36-38-34(40(32)28-19-11-4-12-20-28)44-24-30(42)26-15-7-2-8-16-26/h1-20H,21-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNXXDOPJKXCFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)CCC4=NN=C(N4C5=CC=CC=C5)SCC(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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